molecular formula C13H18N2O3S2 B12327938 L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester

Cat. No.: B12327938
M. Wt: 314.4 g/mol
InChI Key: GSUDSBHFXNANTM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is a complex organic compound with the molecular formula C13H18N2O3S2 and a molecular weight of 314.42 g/mol. This compound is known for its unique structure, which includes a methionine backbone modified with a pyridinyl carbonyl group and a methyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester typically involves the reaction of L-methionine with 2-(methylthio)-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptor proteins on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

    L-Methionine: A naturally occurring amino acid with a simpler structure.

    DL-Methionine: A racemic mixture of D- and L-methionine.

    Methionine Hydroxy Analogues: Compounds with similar functional groups but different structural arrangements.

Uniqueness

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is unique due to its modified methionine backbone, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H18N2O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate

InChI

InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)/t10-/m0/s1

InChI Key

GSUDSBHFXNANTM-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(N=CC=C1)SC

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC

solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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